molecular formula C15H26O6 B3418210 4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane CAS No. 1214702-92-7

4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane

Cat. No. B3418210
CAS RN: 1214702-92-7
M. Wt: 302.36 g/mol
InChI Key: CKECEWYVEGPMPE-UHFFFAOYSA-N
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Description

4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane (BDMD) is an organic compound with a molecular formula C9H18O4. It is a colorless, water-soluble liquid with a molecular weight of 202.25 g/mol. BDMD is primarily used as a reagent in the synthesis of organic compounds and in scientific research applications. It is also used in the production of lubricants, surfactants, and other industrial products.

Scientific Research Applications

Transformations and Chemical Reactions

Transformations of 4,5-Substituted (4S,5S)-2,2-Dimethyl-1,3-dioxolanes The compound undergoes tandem substitution, reacting with trifluoromethanesulfonyl chloride in pyridine to substitute one hydroxy group by a triflate group and the other by a pyridinium moiety. Further transformations involve the reaction of its dilithium salt with trifluoromethanesulfonyl chloride leading to various products, including triflates, chlorides, and acyclic products. This complex chemistry has been leveraged in the hydrogenation of specific acids (Shainyan et al., 2001).

Electron Impact Mass Spectral Fragmentation The mass spectrometric behavior of derivatives of 4,5-bis(benzoxazol-2-yl)-2,2-dimethyl-1,3-dioxolane and related compounds, significant in asymmetric catalysis, has been explored. This study provides insight into the fragmentation patterns which are crucial for interpreting mass spectra of new compounds of this family (Xu et al., 2002).

Applications in Catalysis

Complex Formation with Cobalt Chloride The reaction of the compound with sodium diphenylamide yields a product that can form complexes with cobalt chloride, indicating potential utility in catalysis or chemical synthesis (Shainyan et al., 2002).

Catalytic Activity in Reduction Reactions Chiral C2-symmetric diamines derived from 4,5-bis(aminomethyl)-2,2-dimethyl-1,3-dioxolane have been utilized in the catalytic reduction of acetophenone and other compounds. These reactions are crucial in producing enantiomerically enriched products, which are important in pharmaceuticals and other applications (Nindakova et al., 2005).

Synthesis and Structural Analysis

Synthesis and Crystal Structure The synthesis and crystal structure of specific derivatives, like (4R, 5R)(5-Hydroxymethyl-2,2-dimethyl-[1,3] dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, have been reported, showcasing the structural configurations and potential applications in various fields, including material science and molecular engineering (Li et al., 2001).

Highly Emissive Copper(I) Complexes Copper(I) complexes bearing 4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane show high emissivity, indicating potential applications in optoelectronic devices or as molecular probes. The photophysical properties are attributed to the charge transfer transition from both copper and diphosphine to diimine orbitals (Nishikawa et al., 2015).

Spectroscopic Characterization

Spectroscopic Characterization of Complexes Spectroscopic techniques have been employed to characterize the dioxime ligand and its mononuclear complexes with various metals. The identification of these compounds through IR, NMR, electronic spectra, and other methods aids in understanding their chemical behavior and potential applications in fields like catalysis or material science (Canpolat & Kaya, 2005).

properties

IUPAC Name

4,5-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O6/c1-13(2)16-7-9(18-13)11-12(21-15(5,6)20-11)10-8-17-14(3,4)19-10/h9-12H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKECEWYVEGPMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)C3COC(O3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249247
Record name 1,2:3,4:5,6-Tris-O-(1-methylethylidene)hexitol
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Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane

CAS RN

1214702-92-7, 3969-59-3, 81704-51-0
Record name 1,2:3,4:5,6-Tris-O-(1-methylethylidene)hexitol
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Record name 1,2:3,4:5,6-Tris-O-(1-methylethylidene)hexitol
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Record name 4,5-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane
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Synthesis routes and methods I

Procedure details

1,2:3,4:5,6-Tri-o-isopropylidene-d-mannitol is prepared by rapidly stirring with a mechanical stirrer, of 40 g of mannitol and 500 ml of anhydrous acetone in the presence of 4.0 ml of concentrated (18M) sulfuric acid as a catalyst for 24 hours in a 2 liter flask. The sulfuric acid is neutralized with about 6.8 g anhydrous sodium carbonate and the acetone is evaporated by vacuum distillation at about 30° C. The remaining yellowish oil is diluted with an equal volume of cold water in order to provide the crystalline product. The crystals are filtered, dried, and used without further purification.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 200 ml of acetone were added 10.0 g of D-mannitol and 175 mg of hydriodic acid (57%) and the mixture was refluxed with stirring in a water bath at 60° C. for 5 hours. During this reaction, the refluxing solvent was dried with 20 g of Molecular Sieves 3A interposed between the reaction vessel and the cooling jacket. After completion of the reaction, a small amount of pyridine was added. The acetone was then distilled off under reduced pressure and the residue was dissolved in chloroform. The solution was washed with aqueous sodium bicarbonate and water and dried over anhydrous magnesium sulfate. The chloroform was distilled off under reduced pressure to give 15.0 g (90%) of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol. After recrystallization from 70% ethanol, it melted at 68.5°-70.5° C.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 200 ml of acetone were added 10.0 g of D-mannitol and 65 mg of antimony pentafluoride, and the mixture was refluxed with stirring in a water bath of 60° C. for 7 hours. During this reaction, the refluxing solvent was dried with 20 g of Molecular Sieves 3A interposed between the reaction vessel and the condenser. After completion of the reaction, a small amount of pyridine was added to the reaction solution, and the solvent was distilled off under reduced pressure. The residue was dissolved in chloroform, and the solution was washed with aqueous sodium bicarbonate and water, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to give 17.43 g (93.3%) of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol. Melting point, 68.5°-70.5° C. (recrystallized from 70% ethanol).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To 250 ml of acetone were added 10.0 g of D-mannitol and 125 mg of anhydrous cupric chloride, and the mixture was stirred for 8 hours under reflux in a warm-water bath at 58° C. The refluxing solvent was continuously dried with 20 g of molecular sieves 3A which was placed between the reaction vessel and the cooling tube. After the conclusion of the reaction, the acetone was distilled off under reduced pressure, and the residue was dissolved in chloroform. The chloroform solution was washed with aqueous sodium hydrogencarbonate and water, and dried over anhydrous magnesium sulfate. When the chloroform was distilled under reduced pressure, there was obtained 16.0 g (96.4%) of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol (purity of not less than 92%). The compound, when recrystallized from 70% ethanol, showed a melting point of 68.5° to 70.5° C.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane
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4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 3
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4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 4
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4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 5
4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 6
Reactant of Route 6
4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane

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